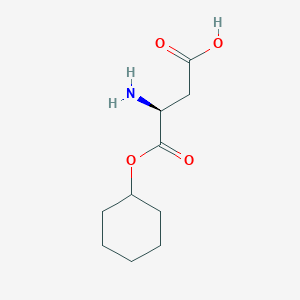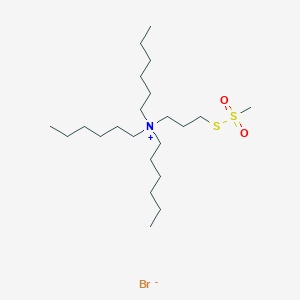![molecular formula C38H74NO10P B13713293 (2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes amino, hydroxyl, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core amino acid structure, followed by the introduction of hexadecanoyloxy groups through esterification reactions. The final step involves the phosphorylation of the hydroxyl groups under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in pharmaceuticals and biochemical research.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, amino alcohols, and esterified compounds, each with distinct properties and applications.
Applications De Recherche Scientifique
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying cellular processes and signaling pathways.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The phosphoryl group is particularly important in modulating enzyme activity, while the amino and hydroxyl groups facilitate binding to specific proteins and nucleic acids. These interactions influence cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with similar ester functional groups but different structural features.
Phenylephrine Related Compound F: Shares some structural similarities but differs in its pharmacological properties.
Uniqueness
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid is unique due to its combination of amino, hydroxyl, and phosphoryl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C38H74NO10P |
|---|---|
Poids moléculaire |
736.0 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m1/s1 |
Clé InChI |
KLFKZIQAIPDJCW-ICBMVRCQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)






